Nicotinic acid N-alpha-arabinoside
Description
Properties
CAS No. |
78308-43-7 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H13NO6/c13-7-5-18-10(9(15)8(7)14)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9+,10+/m0/s1 |
InChI Key |
CXAXMXZAQOSPOI-AXTSPUMRSA-N |
SMILES |
C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |
Synonyms |
nicotinic acid N-alpha-arabinoside |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Nicotinic acid N-alpha-arabinoside in complex biological matrices?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for targeted metabolomic analysis due to its high sensitivity and specificity. Validate the method by comparing retention times and fragmentation patterns with authentic standards. For quantification, employ internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. LC-MS protocols should include optimization of ionization parameters (e.g., electrospray ionization in positive/negative mode) and chromatographic separation (e.g., reverse-phase columns) to resolve structural isomers .
Q. How can researchers design experiments to synthesize this compound with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, pH, and solvent system) to favor arabinosyl transfer to the nicotinic acid moiety. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify the product via column chromatography or recrystallization, and validate purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., , -NMR) and high-resolution mass spectrometry (HRMS). Structural confirmation requires comparing spectral data with literature or computational predictions .
Q. What are the key challenges in detecting this compound in enzymatic assays, and how can they be mitigated?
- Methodological Answer : Challenges include low abundance in biological samples, interference from structurally similar metabolites (e.g., other nicotinic acid derivatives), and instability under certain pH/temperature conditions. Mitigation strategies:
- Enrich samples using solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges.
- Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to enhance specificity.
- Stabilize the compound by adjusting buffer conditions (e.g., avoid extreme pH) and storing samples at -80°C .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of this compound in modulating enzymatic activity?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to assess the compound’s effect on enzyme velocity () and substrate affinity (). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (). For structural insights, perform X-ray crystallography or cryo-EM to resolve the compound-enzyme complex. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, which should be validated experimentally .
Q. What strategies are effective for resolving contradictory data on the biological activity of this compound across different studies?
- Methodological Answer :
- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, dosage) across studies to identify confounding variables.
- Dose-response profiling : Re-evaluate activity across a broader concentration range to account for non-linear effects.
- Orthogonal validation : Confirm findings using independent methods (e.g., gene knockout vs. pharmacological inhibition).
- Collaborate with bioinformaticians to integrate multi-omics data (e.g., transcriptomics, metabolomics) and identify context-dependent mechanisms .
Q. How can researchers design studies to explore this compound as a biomarker for metabolic disorders?
- Methodological Answer :
- Cohort selection : Include well-phenotyped cohorts with matched controls (e.g., age, sex, BMI) to minimize confounding.
- Longitudinal sampling : Track compound levels over time to assess correlation with disease progression.
- Multi-platform validation : Combine LC-MS data with genomic/proteomic datasets to identify associated pathways.
- Statistical rigor : Use multivariate analysis (e.g., partial least squares-discriminant analysis, PLS-DA) and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
